molecular formula C10H12N2O2 B12824824 2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol

2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol

Cat. No.: B12824824
M. Wt: 192.21 g/mol
InChI Key: XGJKUWVHEBLFII-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol (CAS 71468-02-5) is a benzimidazole derivative with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol. Its structure comprises a benzimidazole core substituted with a hydroxyl (-OH) group at the 1-position, a methyl (-CH₃) group at the 5-position, and an ethoxy (-OCH₂CH₃) group at the 2-position. This compound is of interest in medicinal chemistry due to the pharmacological versatility of benzimidazole scaffolds, which are known for their roles as enzyme inhibitors, antimicrobial agents, and DNA-binding molecules .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-ethoxy-1-hydroxy-5-methylbenzimidazole

InChI

InChI=1S/C10H12N2O2/c1-3-14-10-11-8-6-7(2)4-5-9(8)12(10)13/h4-6,13H,3H2,1-2H3

InChI Key

XGJKUWVHEBLFII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(N1O)C=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of 2-ethoxybenzaldehyde with 4-methyl-1,2-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the benzimidazole ring.

Scientific Research Applications

Antihistamine Activity

Recent developments in benzimidazole derivatives have highlighted the potential of compounds like 2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol as antihistamine agents. These compounds exhibit selective antagonism at the histamine H1 receptor, making them useful for treating allergic conditions such as:

  • Allergic rhinitis
  • Conjunctivitis
  • Dermatitis
  • Urticaria
  • Asthma

The synthesis and characterization of these compounds have shown promising results in preclinical studies, indicating their effectiveness without significant central nervous system or cardiovascular side effects .

Anticancer Properties

The benzimidazole scaffold has been extensively studied for its anticancer properties. Compounds derived from this structure, including this compound, have demonstrated significant antiproliferative activity against various cancer cell lines. For instance:

  • MDA-MB-231 Cell Line : This breast cancer cell line has been targeted using benzimidazole derivatives that inhibit DNA synthesis by interacting with the DNA minor groove. The derivatives have shown IC50 values indicating effective inhibition of cell proliferation .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μmol/L)Mechanism of Action
Compound 1MDA-MB-23117 ± 3Topoisomerase I inhibition
Compound 2HeLa0.07Apoptosis induction
Compound 3A5490.05Cell cycle arrest

The mechanisms of action often involve the inhibition of key enzymes such as topoisomerases, leading to disruption in DNA replication and ultimately inducing apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been explored, with studies demonstrating activity against a range of bacteria and fungi. The compound's structure allows it to penetrate lipid membranes effectively, enhancing its efficacy against microbial infections.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Compound AStaphylococcus aureus4
Compound BStreptococcus faecalis8
Compound CCandida albicans64

These findings suggest that compounds like this compound could serve as viable alternatives to existing antimicrobial agents, particularly in treating infections caused by resistant strains .

Case Study 1: Antihistamine Efficacy

A study focused on the synthesis of new benzimidazole derivatives revealed that specific modifications to the benzimidazole structure enhanced antihistaminic activity while minimizing side effects associated with traditional antihistamines. This research supports the potential for developing safer allergy medications based on this compound .

Case Study 2: Cancer Therapeutics

In vitro studies on various cancer cell lines demonstrated that certain derivatives exhibited remarkable cytotoxicity, with mechanisms involving apoptosis and cell cycle arrest. The research indicated that these compounds could be developed into effective anticancer drugs due to their selective action on cancer cells without affecting normal cells significantly .

Case Study 3: Antimicrobial Applications

Research investigating the antimicrobial properties of benzimidazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi. These findings highlight the potential for these compounds to be used in developing new antimicrobial therapies, especially in light of rising antibiotic resistance .

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of 2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Activities References
This compound 2-OCH₂CH₃, 5-CH₃, 1-OH C₁₀H₁₂N₂O₂ Under investigation; structural analog of bioactive benzimidazoles.
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol 2-OCH₃, 5-CH₃, 1-OH C₉H₁₀N₂O₂ Increased lipophilicity vs. ethoxy analog; potential antimicrobial activity.
5-Methoxy-1H-benzo[d]imidazol-1-ol 5-OCH₃, 1-OH C₈H₈N₂O₂ Reduced steric bulk; possible enhanced solubility.
TFBZ (2-(3,5-Bis(trifluoromethyl)phenyl)-4-nitro-6-(trifluoromethyl)-1H-benzo[d]imidazol-1-ol) 2-CF₃Ph, 4-NO₂, 6-CF₃, 1-OH C₁₆H₇F₉N₃O₃ Potent anti-MRSA activity (MIC = 0.5 µg/mL); biofilm eradication.
5-Methyl-1H-benzo[d]imidazole 5-CH₃ C₈H₈N₂ Lacks hydroxyl/ethoxy groups; limited pharmacological data.
2-Methyl-1H-benzo[d]imidazol-5-ol 2-CH₃, 5-OH C₈H₈N₂O Structural isomer; potential antioxidant properties.

Key Observations

Substituent Effects on Bioactivity :

  • The ethoxy group in this compound may enhance metabolic stability compared to methoxy analogs due to reduced oxidative susceptibility .
  • Fluorinated derivatives like TFBZ demonstrate significantly enhanced antimicrobial potency, attributed to electron-withdrawing trifluoromethyl groups improving target binding and membrane penetration .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established benzimidazole cyclization methods (e.g., condensation of o-phenylenediamine derivatives with aldehydes), similar to routes used for 5-methyl-1H-benzo[d]imidazole .
  • In contrast, TFBZ requires specialized fluorination steps, resulting in lower yields (74%) but high bioactivity .

Hydroxyl-containing analogs (e.g., 2-Methyl-1H-benzo[d]imidazol-5-ol) may exhibit antioxidant or metal-chelating properties, expanding therapeutic applications .

Biological Activity

2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol is a heterocyclic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on various studies.

Chemical Structure and Properties

This compound features a benzimidazole framework characterized by a fused benzene and imidazole ring. The presence of ethoxy and methyl substituents at the 2 and 5 positions, respectively, enhances its chemical stability and biological activity compared to related compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to bind to enzymes or receptors, inhibiting their activity, which can lead to various biological effects:

  • Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, contributing to its potential anticancer properties.
  • Antimicrobial Effects : Studies indicate that it exhibits antimicrobial and antifungal properties, making it a candidate for further exploration in treating infections.

Biological Activities

The compound has been evaluated for several biological activities, as summarized in the following table:

Activity TypeObservationsReferences
Anticancer Inhibits cell proliferation; potential against various cancer cell lines.
Antimicrobial Effective against a range of microbial pathogens.
Antifungal Demonstrated antifungal properties in laboratory settings.
Analgesic Exhibits pain-relieving effects in animal models.

Anticancer Properties

In vitro studies have shown that this compound can significantly reduce the viability of cancer cells. For example, it was reported that the compound can induce apoptosis in specific cancer cell lines through the inhibition of key signaling pathways involved in cell survival .

Antimicrobial Activity

Research demonstrated that this compound possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .

Analgesic Effects

In animal models, this compound has shown significant analgesic effects comparable to established analgesics. In particular, studies indicated that it could alleviate pain without causing tolerance over extended use periods .

Comparative Analysis with Similar Compounds

The unique structure of this compound can be contrasted with other benzimidazole derivatives:

Compound NameStructural DifferencesUnique Properties
2-Ethoxy-1H-benzo[d]imidazol-1-olLacks the methyl group at the 5-positionMay exhibit different biological activity
5-Methyl-1H-benzo[d]imidazol-1-olLacks the ethoxy group at the 2-positionDifferent chemical properties
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-olContains a methoxy group instead of ethoxyInfluences reactivity and biological activity

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